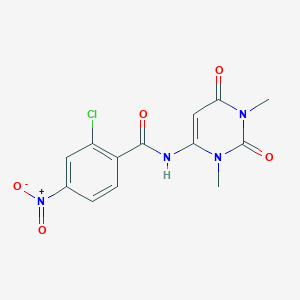
1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PBD or NSC 639829 and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of PBD involves the formation of DNA adducts, which lead to DNA damage and ultimately cell death. PBD is highly reactive with guanine residues in DNA, forming covalent adducts that prevent DNA replication and transcription.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, PBD has also been shown to have anti-inflammatory and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using PBD in lab experiments is its high potency and specificity for cancer cells. Additionally, PBD has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation of using PBD is its potential toxicity to healthy cells, which can limit its therapeutic applications.
Future Directions
There are several future directions for research on PBD. One area of interest is the development of PBD analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, the use of PBD in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted drug delivery systems for PBD could improve its efficacy and reduce off-target effects.
Synthesis Methods
The synthesis of PBD involves the reaction of 2-phenyl-1H-benzimidazole-5-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reacted with hydrazine hydrate to yield 1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione.
Scientific Research Applications
PBD has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, PBD has been shown to be effective in inhibiting the growth of tumors in animal models.
properties
IUPAC Name |
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-15-8-9-16(22)20(15)12-6-7-13-14(10-12)19-17(18-13)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBNPMUEIDCYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)
![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)
![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)




![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)



